1-(1-methyl-1H-pyrazol-4-yl)-1H-imidazole-5-carboxylic acid dihydrochloride
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Overview
Description
1-(1-Methyl-1H-pyrazol-4-yl)-1H-imidazole-5-carboxylic acid dihydrochloride is a chemical compound that belongs to the class of heterocyclic aromatic organic compounds It features a pyrazole ring fused to an imidazole ring, with a carboxylic acid group and two hydrochloride ions
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1-methyl-1H-pyrazol-4-yl and imidazole-5-carboxylic acid as starting materials.
Reaction Conditions: The reaction involves a condensation process, often carried out under acidic conditions. The use of a strong acid catalyst, such as hydrochloric acid, is common to facilitate the formation of the fused ring structure.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters or amides.
Reduction: Reduction reactions can be performed on the imidazole ring, leading to the formation of various reduced derivatives.
Substitution: The pyrazole and imidazole rings can undergo electrophilic and nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used under controlled conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Electrophilic substitution often uses reagents like nitric acid (HNO₃) or halogens, while nucleophilic substitution may involve alkyl halides and strong bases.
Major Products Formed:
Oxidation Products: Esters, amides, and carboxylic acid derivatives.
Reduction Products: Reduced imidazole derivatives.
Substitution Products: Various substituted pyrazoles and imidazoles.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Research has shown that derivatives of this compound exhibit biological activity, including antimicrobial and antifungal properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(1-methyl-1H-pyrazol-4-yl)-1H-imidazole-5-carboxylic acid dihydrochloride exerts its effects involves interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the derivative and its intended application. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes essential for cell wall synthesis.
Comparison with Similar Compounds
1-Methyl-1H-pyrazole-4-carboxylic acid: Similar structure but lacks the imidazole ring.
Imidazole-5-carboxylic acid: Lacks the pyrazole ring.
1-(1-Methyl-1H-pyrazol-4-yl)ethanone: Similar pyrazole structure but different functional group.
Uniqueness: 1-(1-Methyl-1H-pyrazol-4-yl)-1H-imidazole-5-carboxylic acid dihydrochloride is unique due to its fused pyrazole-imidazole structure, which imparts distinct chemical and biological properties compared to its similar compounds.
Properties
CAS No. |
2751615-92-4 |
---|---|
Molecular Formula |
C8H10Cl2N4O2 |
Molecular Weight |
265.1 |
Purity |
95 |
Origin of Product |
United States |
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